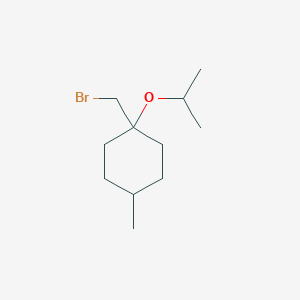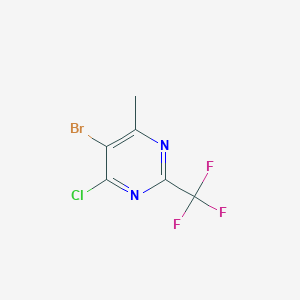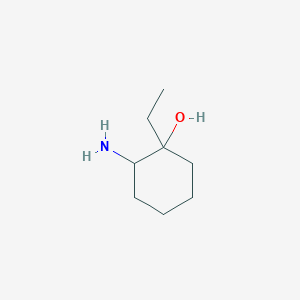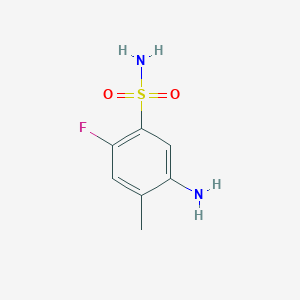
5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9FN2O2S This compound is a derivative of benzene, featuring an amino group, a fluorine atom, a methyl group, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide: Contains an additional phenyl group with a fluorine atom.
Uniqueness
5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H9FN2O2S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9FN2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
DCTMGSAYGRAXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)
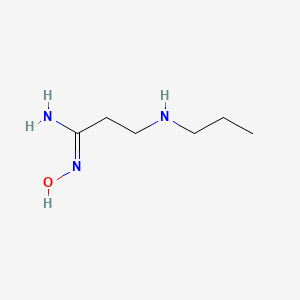

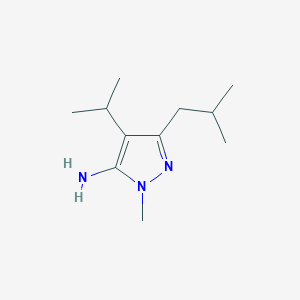
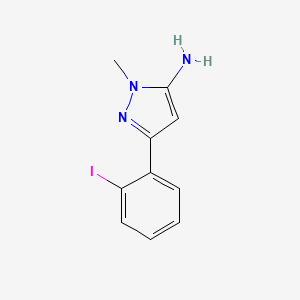

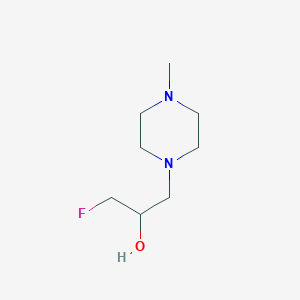
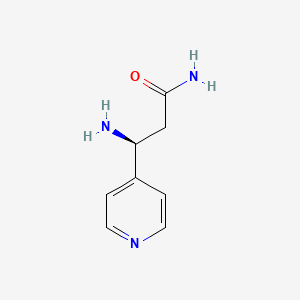
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
